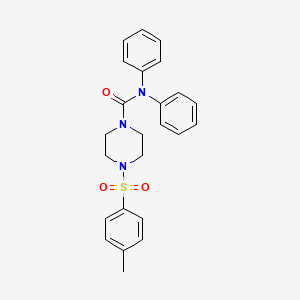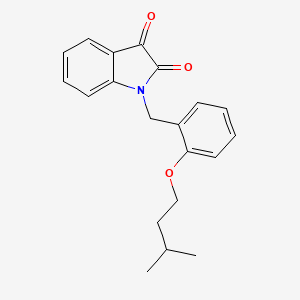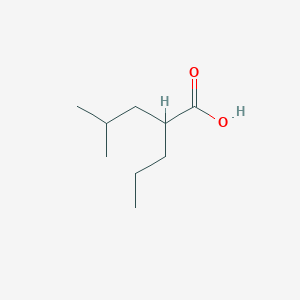
4-Methyl-2-propylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-propylpentanoic acid is a chemical compound with the CAS Number: 178269-53-9 . It has a molecular weight of 158.24 . The IUPAC name for this compound is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H18O2/c1-4-5-8(9(10)11)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a melting point of 75-77 degrees .Applications De Recherche Scientifique
Analytical Chemistry Applications
A study by Gracia-Moreno et al. (2015) developed a method for analyzing 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids in wine and other alcoholic beverages using solid phase extraction and gas chromatography-mass spectrometry. This method enables the detection and quantification of these acids at very low levels, highlighting its utility for analyzing wine composition and potentially for quality control purposes in the beverage industry Gracia-Moreno, Lopez, & Ferreira, 2015.
Synthesis Methodologies
Natekar and Samant (2010) described the synthesis and Friedel-Crafts reactions of 2-Methyl-4-phenylpentanedioic acid, showcasing the chemical's role in synthetic organic chemistry and its potential for creating complex organic molecules Natekar & Samant, 2010.
Safety Assessment
A safety assessment by Api et al. (2020) for 4-methylpentanoic acid, used as a fragrance ingredient, evaluated its genotoxicity, toxicity, and environmental impact, underscoring its safety for use in consumer products Api et al., 2020.
Antibacterial Properties
Kim et al. (2012) isolated a compound from Siegesbeckia glabrescens with notable antibacterial activity against Staphylococcus aureus. This compound, 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, exhibits potential for developing new antibacterial agents, especially against Gram-positive bacteria Kim et al., 2012.
Safety and Hazards
The safety information available indicates that 4-Methyl-2-propylpentanoic acid is potentially dangerous. The hazard statements include H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is also recommended to use personal protective equipment as required .
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .
Mode of Action
It is known that such compounds can interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or modulating gene expression .
Biochemical Pathways
4-Methyl-2-propylpentanoic acid is likely to be involved in several biochemical pathways. For instance, it may participate in the fatty acid β-oxidation pathway, which primarily occurs in mitochondria . The downstream effects of this involvement could include changes in energy production, lipid metabolism, and cellular signaling .
Pharmacokinetics
As a fatty acid, it is likely to be absorbed in the gastrointestinal tract, distributed via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
Similar compounds are known to influence a range of cellular processes, including energy production, cell signaling, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
4-methyl-2-propylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-8(9(10)11)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQKJPFHUKKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178269-53-9 |
Source


|
| Record name | 4-methyl-2-propylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

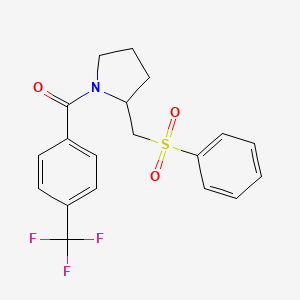

![6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2724263.png)
![N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide](/img/structure/B2724265.png)
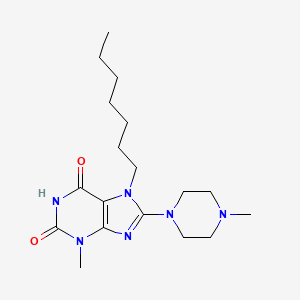
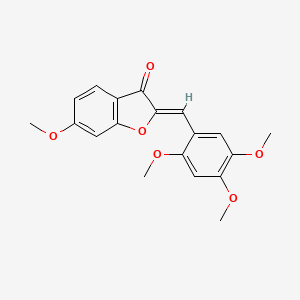

![3-chloro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2724270.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2724271.png)
![N-(2-Cyano-1-methoxypropan-2-yl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2724275.png)
